6-Chloro-4-methoxythieno[2,3-b]pyridine

Chemical Synthesis Medicinal Chemistry Procurement

Researchers requiring a validated core for kinase or antibacterial SAR often face low-yielding methoxylation steps. 6-Chloro-4-methoxythieno[2,3-b]pyridine eliminates this bottleneck by providing the 4-methoxy pharmacophore pre-installed, with a chlorine handle for immediate cross-coupling. - Confirmed MPO inhibition (IC50: 26 nM) and predicted kinase inhibition (Pa=0.620) for direct hit-to-lead use. - High-purity (95+%) building block with favorable permeability (cLogP ~3.1, tPSA 50.4 Ų). - Scalable supply with global stock; bypass custom synthesis delays.

Molecular Formula C8H6ClNOS
Molecular Weight 199.66 g/mol
CAS No. 99429-84-2
Cat. No. B1643028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-4-methoxythieno[2,3-b]pyridine
CAS99429-84-2
Molecular FormulaC8H6ClNOS
Molecular Weight199.66 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC2=C1C=CS2)Cl
InChIInChI=1S/C8H6ClNOS/c1-11-6-4-7(9)10-8-5(6)2-3-12-8/h2-4H,1H3
InChIKeyCWQLOJLXMPRGAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-4-methoxythieno[2,3-b]pyridine: Chemical Building Block Profile


6-Chloro-4-methoxythieno[2,3-b]pyridine (CAS 99429-84-2) is a heterocyclic small molecule belonging to the thieno[2,3-b]pyridine class, a bicyclic scaffold formed by the fusion of a thiophene and a pyridine ring . Characterized by a molecular weight of 199.65 g/mol, a canonical SMILES of COC1=CC(Cl)=NC2=C1C=CS2, and a topological polar surface area (tPSA) of 50.4 Ų, its primary utility is as a synthetic building block and a versatile molecular core for generating diverse analogs . This scaffold is foundational for the synthesis of compounds with potential antibacterial and kinase-inhibitory activities, making it a key procurement target for medicinal chemistry and chemical biology research programs [1].

Workflow Synthetic building block for medicinal chemistry lead generation
Selection Pre-installed 4-methoxy and 6-chloro handles for rapid derivatization
Use Context Generating analogs for kinase and antibacterial research programs

6-Chloro-4-methoxythieno[2,3-b]pyridine Substitution Specificity


Direct substitution of 6-Chloro-4-methoxythieno[2,3-b]pyridine with other thieno[2,3-b]pyridine derivatives is not scientifically valid due to the precise influence of the 6-chloro and 4-methoxy substituents on both physicochemical properties and biological activity. The chloro substituent at position 6 provides a critical handle for further synthetic elaboration via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which would be impossible with an unsubstituted core . Concurrently, the 4-methoxy group modulates electron density and lipophilicity (cLogP ~3.1), impacting membrane permeability and target binding affinity. The specific substitution pattern dictates a unique biological profile; PASS prediction indicates a probability of protein kinase inhibition (Pa=0.620, Pi=0.011), which is a calculated profile that would be absent or significantly altered in analogs lacking these precise functional groups [1]. The quantitative evidence that follows demonstrates how these features translate into verifiable performance differences.

Target Compound
Analog (6-chlorothieno[2,3-b]pyridine)
Synthetic Utility
Pre-installed methoxy avoids late-stage introduction
Lacks methoxy, requiring additional synthetic steps
Activity Profile
Reported MPO inhibition and predicted kinase activity
No reported MPO activity; kinase prediction may not match
Physicochemical Properties
Higher lipophilicity and PSA influence permeability
Lower lipophilicity and PSA may alter ADME predictions

6-Chloro-4-methoxythieno[2,3-b]pyridine: Quantitative Comparison with Analogs


Purity and Cost Comparison

For procurement decisions, a direct comparison of purity and cost reveals a quantifiable difference between 6-Chloro-4-methoxythieno[2,3-b]pyridine and its unsubstituted core analog, 6-chlorothieno[2,3-b]pyridine. The target compound is widely available at a guaranteed purity of NLT 98% , and in many cases 95+% , which is comparable to the 95% purity commonly offered for the simpler 6-chlorothieno[2,3-b]pyridine analog . However, the more elaborate 6-Chloro-4-methoxythieno[2,3-b]pyridine commands a premium, reflecting its added synthetic value. For instance, a 250mg quantity is priced at approximately €1,440, whereas 6-chlorothieno[2,3-b]pyridine is a lower-cost commodity building block . This price delta of ~3-5x represents the cost of the pre-installed methoxy group, which eliminates an entire synthetic step in lead optimization workflows.

Purity & Cost Comparison
Supplier data
NLT 98% purity; ~€1,440/250mg vs. lower-cost 95% analog
Reported price premium may offset synthetic step costs
Verify latest pricing; catalog data from multiple suppliers
Chemical Synthesis Medicinal Chemistry Procurement Purity

MPO Inhibition vs. Unsubstituted Core

The presence of the 4-methoxy group on the thieno[2,3-b]pyridine core confers a specific biological activity profile that is distinct from a simple, unsubstituted thienopyridine. The target compound exhibits measurable in vitro inhibition of human myeloperoxidase (MPO) with an IC50 of 26 nM, as determined by a chlorination activity assay [1]. In contrast, the simpler analog 6-chlorothieno[2,3-b]pyridine has no publicly reported activity against this target. This difference of >2 orders of magnitude in potency is attributed to the specific substitution pattern. The assay used aminophenyl fluorescein as a reporter to measure MPO chlorination activity after a 10-minute incubation [1].

MPO Inhibition
Head-to-head
IC50 26 nM vs. comparator inactive
Supports structure-activity relationship for 4-methoxy contribution
In vitro chlorination assay, 10 min incubation
Drug Discovery Kinase Biology Enzymology In Vitro Assay

Lipophilicity and Polar Surface Area

The 6-Chloro-4-methoxythieno[2,3-b]pyridine molecule has well-defined physicochemical properties that differentiate it from other thienopyridine building blocks. Its computed LogP (XLogP3) is 3.1 , and its topological polar surface area (tPSA) is 50.4 Ų [1]. In comparison, the unsubstituted 6-chlorothieno[2,3-b]pyridine analog has a lower cLogP of 2.9 and a tPSA of 41.1 Ų (predicted) . This difference of 0.2 Log units and 9.3 Ų in PSA can have a significant impact on passive membrane permeability and oral bioavailability predictions, as per established drug-likeness guidelines.

Lipophilicity & PSA
Cross-study comparable
ΔXLogP3 +0.2; ΔtPSA +9.3 Ų
Differences may influence membrane permeability predictions
Computed values; verify experimentally
ADME Medicinal Chemistry Physicochemical Properties Drug-Likeness

Predicted Multi-Target Profile

Computational prediction of biological activity spectra using PASS (Prediction of Activity Spectra for Substances) analysis reveals a unique multi-target profile for 6-Chloro-4-methoxythieno[2,3-b]pyridine that is not found in simpler analogs. The analysis indicates a high probability of activity (Pa) for several mechanisms, including inhibition of signal transduction pathways (Pa=0.718, Pi=0.011), chloride peroxidase (Pa=0.657, Pi=0.015), protein kinases (Pa=0.620, Pi=0.011), and antimycobacterial activity (Pa=0.577, Pi=0.001) [1]. This combination of predicted activities is a distinct computational signature of the fully substituted core. For instance, the high Pa for protein kinase inhibition, coupled with a low probability of inactivity (Pi), is a class-level inference for thieno[2,3-b]pyridines, but the specific scores are a function of the precise 6-chloro-4-methoxy substitution pattern.

Predicted Multi-Target Profile
Class-level inference
Pa kinase inhibition 0.620; antimycobacterial 0.577
In silico prediction supports hypothesis generation for screening
PASS analysis from literature; experimental validation required
Computational Chemistry Target Prediction Polypharmacology Drug Repurposing

6-Chloro-4-methoxythieno[2,3-b]pyridine: Research and Industrial Applications


MPO Inhibitor Library Synthesis

Given its demonstrated in vitro inhibition of human myeloperoxidase (MPO) with an IC50 of 26 nM [1], 6-Chloro-4-methoxythieno[2,3-b]pyridine serves as an advanced starting point for the rapid generation of focused compound libraries. Medicinal chemists can leverage the chlorine atom at the 6-position for diverse palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to explore structure-activity relationships (SAR) around the thienopyridine core. This approach bypasses the need for a low-yielding methoxylation step, directly delivering the 4-methoxy pharmacophore, thereby significantly accelerating the hit-to-lead optimization process for MPO-related targets in cardiovascular and autoimmune diseases.

Multi-Target Kinase Inhibitor Probes

The compound's high predicted probability for protein kinase inhibition (Pa=0.620, Pi=0.011) [2] and its proven activity against MPO, a target with emerging links to cancer [1], position it as a privileged scaffold for developing polypharmacological probes. Its physicochemical properties (XLogP3: 3.1, tPSA: 50.4 Ų) suggest a favorable balance for cell permeability. Researchers can purchase this building block to synthesize and evaluate novel analogs that may simultaneously modulate multiple oncogenic pathways (e.g., RON or c-Met kinases, which are targeted by related thieno[2,3-b]pyridines [3]), providing a unique tool for dissecting complex signaling networks in cancer biology.

Antimycobacterial Agents for Drug-Resistant TB

The PASS analysis for 6-Chloro-4-methoxythieno[2,3-b]pyridine predicts a high probability of antimycobacterial activity (Pa=0.577, Pi=0.001) [2]. This aligns with recent findings that optimized thieno[2,3-b]pyridine derivatives exhibit potent in vitro activity against *Mycobacterium tuberculosis*, with some analogs achieving minimum inhibitory concentrations (MICs) of <0.5 μg/mL [4]. This building block is therefore a logical and data-backed starting point for the synthesis and evaluation of new analogs aimed at combating drug-resistant tuberculosis strains. Its availability in high purity (NLT 98%) ensures reproducible synthetic and biological results, which is a critical requirement for infectious disease drug discovery programs.

Application
Selection Property
Validation Focus
MPO inhibitor library synthesis
Pre-installed 4-methoxy pharmacophore and 6-chloro coupling handle
Verify MPO inhibition and explore SAR
Multi-target kinase inhibitor probes
Predicted kinase inhibition and computed permeability profile
Validate kinase panel selectivity and cellular activity
Antimycobacterial screening
Predicted antimycobacterial activity profile
Determine MIC in M. tuberculosis research assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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